molecular formula C12H7N3O3 B1307626 6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione CAS No. 313519-01-6

6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione

Cat. No.: B1307626
CAS No.: 313519-01-6
M. Wt: 241.2 g/mol
InChI Key: HUAGDMMCXUNOFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is a heterocyclic compound that features a pyrrolo[3,4-b]pyrazine core structure with a hydroxyphenyl substituent. This compound is of interest due to its potential biological activities and applications in medicinal chemistry. Heterocyclic compounds, such as this one, are known for their diverse range of biological activities, including anticancer, antiviral, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles with aniline in the presence of a catalyst such as amorphous carbon-supported sulfonic acid (AC-SO3H) under ethanol at room temperature has been reported to yield pyrazolo[3,4-b]pyridine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions include quinone derivatives, dihydro derivatives, and various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including anticancer and antiviral properties.

    Medicine: It is explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione involves its interaction with specific molecular targets. For example, pyrazolo[3,4-b]pyridine derivatives have been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The compound binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways, thereby inhibiting cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-hydroxyphenyl)-5H-pyrrolo[3,4-b]pyrazine-5,7(6H)-dione is unique due to the presence of the hydroxyphenyl group, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

6-(4-hydroxyphenyl)pyrrolo[3,4-b]pyrazine-5,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3O3/c16-8-3-1-7(2-4-8)15-11(17)9-10(12(15)18)14-6-5-13-9/h1-6,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAGDMMCXUNOFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C(=O)C3=NC=CN=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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